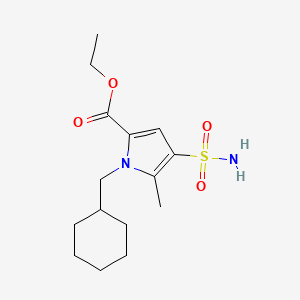
ethyl 1-(cyclohexylmethyl)-5-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(cyclohexylmethyl)-5-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate is an organic compound with a complex structure that includes a pyrrole ring, a cyclohexylmethyl group, a methyl group, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(cyclohexylmethyl)-5-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate typically involves the reaction of a pyrrole derivative with a cyclohexylmethyl halide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. The sulfamoyl group is introduced through the reaction of the intermediate compound with sulfamoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(cyclohexylmethyl)-5-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 1-(cyclohexylmethyl)-5-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-(cyclohexylmethyl)-5-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives with different substituents, such as:
- Ethyl 1-(cyclohexylmethyl)-5-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate.
- This compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 1-(cyclohexylmethyl)-5-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate, with the CAS number 1402889-84-2, is a pyrrole derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and possible therapeutic applications.
- Molecular Formula : C15H24N2O4S
- Molecular Weight : 328.43 g/mol
- Boiling Point : Approximately 521.1 °C (predicted)
- Density : 1.32 g/cm³ (predicted)
- Acidity (pKa) : 10.23 (predicted) .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrrole derivatives have shown notable in vitro activity against various bacterial strains, including drug-resistant Mycobacterium tuberculosis (Mtb) .
The proposed mechanism of action for this class of compounds involves inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival. The sulfonamide group is known to interfere with folate synthesis in bacteria, which is critical for nucleic acid synthesis .
Study on Antitubercular Activity
A recent study evaluated a series of pyrrole derivatives for their antitubercular activity, where one compound demonstrated a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL against Mtb H37Rv strains. This suggests that this compound could have similar efficacy .
Comparative Biological Activity Table
| Compound Name | MIC (µg/mL) | Selectivity Index | Activity Type |
|---|---|---|---|
| This compound | TBD | TBD | Antimicrobial |
| Related Compound A | 0.25 | >200 | Antitubercular |
| Related Compound B | 16 | >10 | Antibacterial |
Toxicity and Safety Profile
While the biological activity is promising, the toxicity profile must be assessed to ensure safety in potential therapeutic applications. Preliminary studies indicate that derivatives within this class have favorable safety profiles with low cytotoxicity against mammalian cells .
Properties
Molecular Formula |
C15H24N2O4S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
ethyl 1-(cyclohexylmethyl)-5-methyl-4-sulfamoylpyrrole-2-carboxylate |
InChI |
InChI=1S/C15H24N2O4S/c1-3-21-15(18)13-9-14(22(16,19)20)11(2)17(13)10-12-7-5-4-6-8-12/h9,12H,3-8,10H2,1-2H3,(H2,16,19,20) |
InChI Key |
ZUWJAGKBCQYACY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N1CC2CCCCC2)C)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















